2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
Description
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 1,3-benzoxazole moiety linked via a 5-oxopentyl chain. The compound’s structure combines a pyrimidinone core with a benzoxazole heterocycle, which may confer unique electronic and steric properties.
Properties
CAS No. |
647831-13-8 |
|---|---|
Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2,4-diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O3/c17-13-9(14(23)21-16(18)20-13)5-1-3-7-11(22)15-19-10-6-2-4-8-12(10)24-15/h2,4,6,8H,1,3,5,7H2,(H5,17,18,20,21,23) |
InChI Key |
FSIHPTDYGKCLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCC3=C(N=C(NC3=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a suitable pyrimidinone precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
Pharmaceutical Development
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one has shown potential as a lead compound in drug discovery. Its structural characteristics facilitate interactions with biological targets, making it a candidate for developing new therapeutics.
Case Study : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, studies have demonstrated its effectiveness against specific cancer cell lines by inhibiting key enzymes involved in tumor growth.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as:
- Oxidation
- Reduction
- Substitution
These reactions enable the synthesis of more complex organic molecules, which can be utilized in different applications ranging from agrochemicals to advanced materials.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Quinones |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Amines |
| Substitution | Alkyl halides, Acyl chlorides | Various substituted derivatives |
Enzyme Inhibition Studies
The compound acts as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing substrate interaction. This mechanism is crucial for developing inhibitors targeting specific diseases.
Example : Inhibitory studies have shown that modifications to the benzoxazole moiety enhance the binding affinity to certain enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, chain length, and heterocyclic systems.
Substituent Variations on the Pyrimidinone Core
- Compound 18b ():
- Structure : Contains a sulfamoylphenylazo group instead of the benzoxazole-pentyl chain.
- Key Properties :
- Melting point: 261–263°C (higher than typical for pyrimidinones, likely due to strong intermolecular H-bonding).
- IR peaks: 3433–3189 cm⁻¹ (NH/NH₂), 1669 cm⁻¹ (C=O).
- NMR: Distinct aromatic proton signals (7.43–8.24 ppm) and NH₂ groups (5.38–5.67 ppm).
- Ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino) derivative (): Structure: Features a toluidino group and ethyl ester, with benzoxazole linked via a shorter chain. Key Properties: Confirmed by X-ray crystallography, highlighting planar benzoxazole and pyrimidinone systems.
Chain Length Modifications
- 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one (): Structure: Extends the chain length to 6-oxohexyl. Comparison: A longer alkyl chain may increase lipophilicity, improving membrane permeability but reducing aqueous solubility. This modification could optimize pharmacokinetic profiles .
Heterocyclic System Replacements
- Coumarin- and Tetrazolyl-Substituted Pyrimidinones (): Structure: Replaces benzoxazole with coumarin or tetrazolyl groups. Comparison: Coumarin’s fluorescence properties and tetrazole’s metabolic stability contrast with benzoxazole’s electronic effects, suggesting divergent applications in biosensing or drug design .
Functional Group Variations
- 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one (): Structure: Hydroxyamino group replaces the benzoxazole-pentyl chain.
- 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one (): Structure: Diethoxyethyl acetal substituent. Comparison: The acetal group may act as a prodrug moiety, improving oral bioavailability by masking polar functionalities .
Biological Activity
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one is a compound of interest primarily due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula: . Its structure features a pyrimidine core with amino and oxopentyl substituents linked to a benzoxazole moiety.
Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:
- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Antimicrobial Activity : Some derivatives of benzoxazole have demonstrated antimicrobial properties against various bacterial strains and fungi. The presence of electron-donating groups in their structure often enhances this activity .
Biological Activity Overview
The biological activity of this compound has been investigated through various studies:
Antitumor Activity
Numerous studies highlight the potential antitumor effects of this compound. For example:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. In vitro assays using WST-1 reagent demonstrated a dose-dependent decrease in cell viability upon treatment with the compound .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, minimal inhibitory concentrations (MIC) were determined for various derivatives, indicating that structural modifications can significantly impact their efficacy .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Study on Anticancer Efficacy : A recent study examined the effects of this compound in vivo using tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of related benzoxazole derivatives. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria, supporting further development for therapeutic use .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
